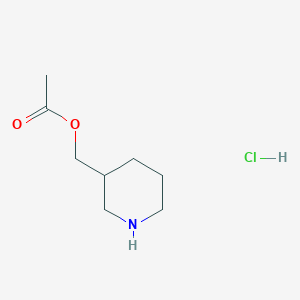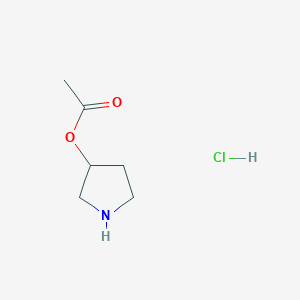
Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride
Vue d'ensemble
Description
Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride is a chemical compound with the CAS Number: 1220021-15-7 . It has a molecular weight of 269.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO2.ClH/c16-14 (13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Overview of Parabens in Aquatic Environments
Parabens, including ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, are primarily used as preservatives in various consumer products. While not directly studied, the occurrence, fate, and behavior of parabens like ethyl 2-(4-piperidinyloxy)benzoate hydrochloride in aquatic environments have been reviewed. These compounds are known for their biodegradability but remain persistent at low concentrations in water bodies due to continuous environmental introduction. Their interaction with chlorine can lead to the formation of halogenated by-products, which possess higher stability and persistence, necessitating further research to understand their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential Hazards and Clinical Uses of Related Compounds
While not directly related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, studies on benzoate and sorbate salts, which share a similar benzoic acid structure, highlight the balance between their invaluable preservative properties and potential hazards. Such compounds, despite their widespread utility, warrant cautious use due to possible health risks, including allergies and cognitive effects. Interestingly, sodium benzoate, a related compound, shows promise in treating various neurological conditions, underscoring the complex interplay between the benefits and risks of these chemicals (Piper & Piper, 2017).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tertiary-butyl ether (ETBE), a compound structurally related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, have been extensively reviewed. Microorganisms capable of degrading ETBE through aerobic processes have been identified in both soil and groundwater. The degradation pathway involves initial hydroxylation followed by the formation of various intermediates. This process highlights the potential for microbial intervention in mitigating the environmental impact of similar compounds (Thornton et al., 2020).
Synthesis and Antioxidant Evaluation of Related Heterocycles
The synthesis and antioxidant properties of isoxazolone derivatives, which are structurally related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, have been explored. These compounds are known for their significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. The synthesis involves a three-component reaction, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Laroum, Boulcina, Bensouici, & Debache, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-piperidin-4-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPAYUHSFDFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)